2-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O4S/c1-4-16(5-2)21(18,19)10-6-7-12(20-3)11(8-10)15-13(17)9-14/h6-8H,4-5,9H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISJRGFZKYGDPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide typically involves the reaction of 2-methoxy-5-(diethylsulfamoyl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
2-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the manufacture of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Chloroacetamide Derivatives
a. Heterocyclic Ring Modifications
2-Chloro-N-[5-(4-Fluorobenzyl)-Thiazol-2-yl]-Acetamide (CAS 450360-92-6):
- Structure : Features a thiazole ring linked to a 4-fluorobenzyl group.
- Molecular Weight : 284.74 g/mol.
- Key Differences : Replacement of the sulfamoyl and sulfanyl groups with a thiazole ring reduces hydrogen-bonding capacity (Topological Polar Surface Area, TPSA: 70.2 vs. higher for the target compound). This may lower solubility but enhance membrane permeability .
2-Chloro-N-{[5-(4-Chlorophenyl)Furan-2-yl]Methyl}Acetamide: Structure: Contains a furan ring substituted with a 4-chlorophenyl group. Molecular Weight: 284.13 g/mol. This compound’s smaller size (vs. 447.4 g/mol for the target) may improve pharmacokinetic properties .
b. Sulfonamide and Sulfanyl Group Analogs
2-Chloro-N-(5-Phenyl-[1,3,5]-Oxadiazol-2-yl)-Acetamide: Synthesis: Derived from 2-amino-5-phenyl-1,3,4-oxadiazole and chloroacetyl chloride . Key Differences: The oxadiazole ring replaces the sulfamoyl group, altering electronic properties and binding affinity. Oxadiazoles are known for metabolic stability but may reduce solubility .
2-Chloro-N-{5-[2-(4-Methoxyphenyl)-Pyridin-3-yl]-[1,3,4]Thiadiazol-2-yl}-Acetamide: Activity: Demonstrated anticancer effects (IC₅₀ = 1.8 µM on Caco-2 cells).
Physicochemical and Pharmacokinetic Properties
Implications :
- The target compound’s higher molecular weight and TPSA suggest lower bioavailability but stronger target binding via hydrogen bonding.
- Simpler analogs (e.g., thiazole, furan derivatives) may exhibit better absorption but reduced specificity .
Biological Activity
Overview
2-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide is a sulfonamide derivative with significant potential in medicinal chemistry. Its structure allows for various biological interactions, making it a subject of interest for research into its pharmacological properties. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H18ClN2O3S
- Molecular Weight : 320.81 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and cellular pathways. The compound may exert its effects through the following mechanisms:
- Enzyme Inhibition : It can inhibit various enzymes by binding to their active sites, thus preventing substrate interaction and subsequent catalytic activity.
- Protein Interactions : The compound is known to affect protein functions, which may lead to alterations in cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Studies have shown that it possesses significant antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation in cellular models, suggesting its use in treating inflammatory diseases.
- Antitumor Activity : Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines, though further research is needed to confirm these findings.
Data Table: Biological Activities and Mechanisms
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Antitumor | Inhibition of cancer cell proliferation |
Case Studies
Several studies have explored the biological activity of this compound:
-
Antimicrobial Study :
- A study conducted on various bacterial strains revealed that the compound exhibited a minimum inhibitory concentration (MIC) effective against both Gram-positive and Gram-negative bacteria. The results suggest its potential as a broad-spectrum antibiotic.
-
Anti-inflammatory Research :
- In vitro experiments demonstrated that treatment with the compound led to a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This indicates its potential utility in managing inflammatory diseases.
-
Cancer Cell Line Study :
- Research involving human cancer cell lines showed that the compound could induce apoptosis and inhibit cell cycle progression. This effect was linked to the downregulation of anti-apoptotic proteins, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
